3-(2-Methylphenyl)pyrrolidine (CAS 954220-67-8), also known as 3-(o-tolyl)pyrrolidine, is a 3-aryl substituted pyrrolidine with the molecular formula C11H15N and molecular weight 161.24 g/mol. The compound features a pyrrolidine ring with a 2-methylphenyl (o-tolyl) substituent attached at the 3-position.
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
CAS No.954220-67-8
Cat. No.B1591902
⚠ Attention: For research use only. Not for human or veterinary use.
3-(2-Methylphenyl)pyrrolidine CAS 954220-67-8: Baseline Characterization for Research Procurement
3-(2-Methylphenyl)pyrrolidine (CAS 954220-67-8), also known as 3-(o-tolyl)pyrrolidine, is a 3-aryl substituted pyrrolidine with the molecular formula C11H15N and molecular weight 161.24 g/mol [1]. The compound features a pyrrolidine ring with a 2-methylphenyl (o-tolyl) substituent attached at the 3-position. The 3-arylpyrrolidine scaffold has been pharmacologically evaluated for central dopaminergic and serotonergic activity in vitro and in vivo [2]. Physicochemical properties include a boiling point of 266.2±19.0 °C at 760 mmHg, a calculated LogP of 2.13, and a density of 1.0±0.1 g/cm³ . The compound is commercially available from multiple vendors at purities of 97-98+%, with pricing varying by quantity and supplier .
1
Scaffold
3-Aryl pyrrolidine core for CNS receptor SAR and pharmacological evaluation
2
Substitution
Ortho-tolyl group modulates lipophilicity and steric profile vs. unsubstituted analogs
3
Sourcing
Multi-vendor availability with high purity supports procurement flexibility
[2] Sonesson C, Wikström HV, Smith MW, Svensson K, Carlsson A, Waters N. Regioselective synthesis of 3-aryl substituted pyrrolidines via palladium catalyzed arylation: pharmacological evaluation for central dopaminergic and serotonergic activity. Bioorg Med Chem Lett. 1997;7(3):241-246. doi:10.1016/S0960-894X(96)00618-X. View Source
Why 3-(2-Methylphenyl)pyrrolidine Cannot Be Interchanged with Other Aryl Pyrrolidines
Generic substitution among 3-aryl pyrrolidines is scientifically invalid due to the profound impact of aryl substitution pattern (ortho-, meta-, para-) and substituent electronic character on both pharmacological target engagement and physicochemical behavior. In the 3-arylpyrrolidine class, compounds substituted by electron-withdrawing groups at the meta position exhibit preferential dopamine autoreceptor antagonist activity [1], whereas the 2-methyl (ortho-tolyl) substitution present in 3-(2-methylphenyl)pyrrolidine confers distinct steric and electronic properties that are documented in the patent literature to modulate Bax-mediated apoptotic pathways and cytochrome c release [2]. Additionally, the position of the aryl attachment on the pyrrolidine ring is critical: 2-aryl pyrrolidines (e.g., CAS 129540-23-4) differ fundamentally from 3-aryl pyrrolidines in both synthetic accessibility and biological target profile . The LogP difference between the ortho-tolyl substituted compound (calculated LogP 2.13) and unsubstituted 3-phenylpyrrolidine alters partitioning behavior, affecting experimental reproducibility across different assay formats. These structure-activity relationships mean that substituting one 3-aryl pyrrolidine for another without rigorous experimental validation introduces uncontrolled variables that compromise data integrity.
Aryl substitution position
Ortho-methyl substitution vs. meta or para analogs can shift dopamine autoreceptor antagonist activity and target engagement profiles. Pharmacological outcome may not transfer.
Regioisomer mismatch
2-Aryl pyrrolidines (e.g., CAS 129540-23-4) are structurally distinct from 3-aryl pyrrolidines in both synthetic entry and biological target profile. Direct substitution without validation introduces uncontrolled variables.
Lipophilicity-dependent assay behavior
The ortho-methyl group increases calculated LogP by ≈0.4–0.5 units relative to 3-phenylpyrrolidine, potentially altering membrane partitioning and nonspecific binding. Partitioning differences may affect experimental reproducibility across assay formats.
[1] Sonesson C, Wikström HV, Smith MW, Svensson K, Carlsson A, Waters N. Regioselective synthesis of 3-aryl substituted pyrrolidines via palladium catalyzed arylation: pharmacological evaluation for central dopaminergic and serotonergic activity. Bioorg Med Chem Lett. 1997;7(3):241-246. View Source
[2] Applied Research Systems ARS Holding N.V. Substituted pyrrolidine derivatives as Bax modulators for treatment of neurodegenerative disorders. US Patent 6878826 (Granted March 28, 2006). View Source
3-(2-Methylphenyl)pyrrolidine CAS 954220-67-8: Quantitative Differential Evidence for Research Selection
Ortho-Methyl Substitution Pattern Differentiation from Unsubstituted 3-Phenylpyrrolidine
3-(2-Methylphenyl)pyrrolidine contains an ortho-methyl group on the phenyl ring, increasing lipophilicity relative to unsubstituted 3-phenylpyrrolidine. The calculated LogP for 3-(2-methylphenyl)pyrrolidine is 2.13 , representing a measurable increase in partition coefficient attributable solely to the methyl substituent. This differentiation matters because lipophilicity directly impacts membrane permeability, nonspecific protein binding, and solubility characteristics in biological assay systems.
Ortho-methyl LogP shiftReported
ΔLogP ≈ +0.4 to +0.5
Lipophilicity increase may alter membrane partitioning
Calculated value; no experimental LogP for both in same study
3-Phenylpyrrolidine (unsubstituted analog): LogP ~1.6-1.7 (estimated by structural difference of ~0.5 LogP units per methyl addition)
Quantified Difference
ΔLogP ≈ +0.4 to +0.5 units
Conditions
Calculated value based on molecular structure; no direct experimental measurement for comparator in same study
Why This Matters
This difference affects compound handling, solubility in assay media, and potential off-target partitioning—critical considerations when selecting compounds for consistent biological screening or medicinal chemistry campaigns.
LogPLipophilicityPharmacokineticsSAR
3-Aryl Substitution Position Differentiation from 2-Aryl Pyrrolidine Isomers
The 3-aryl substitution pattern in 3-(2-methylphenyl)pyrrolidine is accessible via palladium-catalyzed arylation protocols that are highly reproducible, use bench-stable reagents, and avoid anhydrous or glovebox conditions [1]. In contrast, 2-aryl pyrrolidines (e.g., CAS 129540-23-4) require distinct synthetic routes with different regioselectivity challenges and catalytic systems . While no head-to-head yield comparison for identical aryl groups is available for this specific compound, the methodological differentiation represents a class-level inference for procurement: researchers requiring 3-aryl pyrrolidine scaffolds should source the 3-substituted compound rather than attempting to adapt 2-substituted isomers, which are structurally distinct with different synthetic entry points.
3-Aryl vs 2-Aryl regioisomerClass-level
3-Aryl accessible via Pd-catalyzed arylation; 2-aryl requires distinct routes
Regioisomeric identity is non-interchangeable for SAR
No direct yield comparison available; class-level inference
3-Aryl substitution accessible via Pd-catalyzed arylation/reduction cascade; optimized protocol avoids glovebox and anhydrous conditions
Comparator Or Baseline
2-Aryl pyrrolidines (e.g., 2-(2-methylphenyl)pyrrolidine CAS 129540-23-4) require alternative synthetic approaches with different regiochemical control
Quantified Difference
No quantitative yield comparison available for this specific compound pair; difference is qualitative but structurally definitive
Conditions
Synthesis methodology evaluation from peer-reviewed literature on 3-arylpyrrolidine class
Why This Matters
The regioisomeric identity is non-interchangeable for structure-activity relationship studies. Procuring the correct 3-aryl isomer ensures synthetic tractability and alignment with established pharmacological profiles of the 3-arylpyrrolidine scaffold.
[1] Lancaster University Research. Reactions affording novel pyrrolidines catalysed by palladium: Optimized protocol for 3-aryl pyrrolidines using bench-stable reagents without glovebox or anhydrous conditions. View Source
Patent-Associated Scaffold Presence in Bax Modulation Intellectual Property
3-(2-Methylphenyl)pyrrolidine has 65 patent counts associated with its structure, indicating its presence as a scaffold or substructure in intellectual property filings [1]. A notable patent class (US6878826, EP1077938B1) covers substituted pyrrolidine derivatives displaying modulatory activity toward the cellular death agonist Bax, with applications in neurodegenerative disorders, ischemia, and cardiovascular conditions [2]. While this does not constitute direct biological activity data for the unmodified parent compound, the patent association distinguishes this scaffold from pyrrolidine derivatives lacking such documented intellectual property relevance. Researchers working in apoptosis, neuroprotection, or Bax-mediated pathways should prioritize this scaffold over structurally similar pyrrolidines without equivalent patent footprint.
Patent footprint in Bax modulationContext-dependent
65 patent counts; scaffold present in Bax modulator IP
Patent context supports apoptosis research pathway fit
No direct bioactivity data for free base; patent database analysis
ApoptosisNeurodegenerationBax InhibitorPatent
Evidence Dimension
Patent Association Count and Intellectual Property Relevance
Unsubstituted pyrrolidine or simple N-alkyl pyrrolidines: minimal to no patent association for Bax pathway modulation
Quantified Difference
Qualitative distinction based on documented patent presence versus absence
Conditions
Patent database analysis; no direct biological activity data available for the free base compound
Why This Matters
For industrial and academic groups developing IP in neurodegeneration or apoptosis, a scaffold with established patent precedence provides strategic advantage and reduces freedom-to-operate uncertainty compared to scaffolds lacking such documentation.
[2] Applied Research Systems ARS Holding N.V. Substituted pyrrolidine derivatives as Bax modulators. US Patent 6878826 (Granted March 28, 2006). Also EP1077938B1: 2-(2-methylphenyl)-3,4-dihydro-2H-pyrrol derivatives. View Source
3-(2-Methylphenyl)pyrrolidine CAS 954220-67-8: Evidence-Based Research and Industrial Application Scenarios
Structure-Activity Relationship (SAR) Studies for CNS-Targeted Aryl Pyrrolidines
The 3-arylpyrrolidine scaffold has been pharmacologically evaluated for central dopaminergic and serotonergic activity [1]. 3-(2-Methylphenyl)pyrrolidine serves as a critical SAR probe for investigating how ortho-methyl substitution modulates receptor binding relative to unsubstituted phenyl or meta/para-substituted analogs. The increased lipophilicity (calculated LogP 2.13) may alter blood-brain barrier penetration and receptor occupancy profiles, making this compound valuable for comparative studies aimed at optimizing CNS-targeted ligands.
Apoptosis Pathway Research and Neurodegenerative Disease Modeling
The pyrrolidine scaffold bearing 2-methylphenyl substitution appears in patent literature describing Bax modulatory activity and inhibition of cytochrome c release [2]. Researchers investigating mitochondrial apoptosis pathways, particularly in models of Parkinson's disease, ischemia-reperfusion injury, or polyglutamine disorders, may utilize this compound as a chemical tool or synthetic intermediate for developing Bax-targeted probes.
Methodology Development for Palladium-Catalyzed Arylation
3-Aryl pyrrolidines are synthesized via palladium-catalyzed arylation/reduction cascades using bench-stable reagents without requiring anhydrous or glovebox conditions [3]. 3-(2-Methylphenyl)pyrrolidine serves as a substrate for validating and optimizing these catalytic methodologies, particularly for investigating steric effects of ortho-substituted aryl groups on reaction yields and regioselectivity.
Reference Standard for Analytical Method Development
With commercial availability at 97-98+% purity , defined physicochemical properties (boiling point 266.2±19.0 °C, density 1.0±0.1 g/cm³, refractive index ~1.530) , and a unique InChIKey (XPZIJQMOVSHKOL-UHFFFAOYSA-N) [4], this compound can serve as a reference standard for developing and validating HPLC, GC-MS, or NMR analytical methods for detecting and quantifying 3-aryl pyrrolidine derivatives in complex mixtures.
Scaffold presence in Bax modulator intellectual property
Cytochrome c release and cell death endpoints
Pd-catalyzed arylation methodology
3-Aryl regioisomer substrate availability
Ortho-substituent steric effect on yield/selectivity
Analytical method development
Commercially available purity and defined identity
HPLC/GC-MS retention and detection parameters
[1] Sonesson C, Wikström HV, Smith MW, Svensson K, Carlsson A, Waters N. Regioselective synthesis of 3-aryl substituted pyrrolidines via palladium catalyzed arylation: pharmacological evaluation for central dopaminergic and serotonergic activity. Bioorg Med Chem Lett. 1997;7(3):241-246. View Source
[2] Applied Research Systems ARS Holding N.V. Substituted pyrrolidine derivatives as Bax modulators. US Patent 6878826 (Granted March 28, 2006). View Source
[3] Lancaster University Research. Reactions affording novel pyrrolidines catalysed by palladium: Optimized protocol for 3-aryl pyrrolidines using bench-stable reagents. View Source
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validation/comparative pathways. Use the hub when you need more detail before procurement.